REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[C:5]([C:10]#[N:11])=[CH:4][C:3]=1[NH2:12].[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O=O.[CH2:23]1[CH2:33]CN2C(=NCCC2)C[CH2:24]1.ICCC>CN1C(=O)CCC1.C(OCC)(=O)C>[C:10]([C:5]1[C:6]([C:8]#[N:9])=[CH:7][C:2]2[N:1]([CH2:24][CH2:23][CH3:33])[C:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[N:12][C:3]=2[CH:4]=1)#[N:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
316 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=C1)C#N)C#N)N
|
Name
|
|
Quantity
|
202 μL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
FeCl3.6H2O
|
Quantity
|
27 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
residue
|
Quantity
|
458 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
280 μL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
183 μL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a Hickman still
|
Type
|
CUSTOM
|
Details
|
placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
was bubbled through the mixture as it
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
STIRRING
|
Details
|
stirred for an additional 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then removed
|
Type
|
TEMPERATURE
|
Details
|
from heat
|
Type
|
ADDITION
|
Details
|
added to ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate solution was washed three times with water
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 min
|
Duration
|
2 min
|
Type
|
WAIT
|
Details
|
After 20 min
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
after an additional 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
a third round of reagents was added
|
Type
|
TEMPERATURE
|
Details
|
After a final 20 min of heating
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic layer over Na2SO4
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
chromatographed (silica, CH2Cl2, 3% ethyl acetate, 1% isopropanol)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC2=C(N(C(=N2)C2=CC=CC=C2)CCC)C=C1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 253 mg | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |